3-Phenyl-7-(4-phenylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine
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Overview
Description
3-Phenyl-7-(4-phenylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is part of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse pharmacological properties.
Mechanism of Action
Target of Action
The primary target of 3-Phenyl-7-(4-phenylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine is acetylcholinesterase (AChE), an enzyme crucial for the regulation of acetylcholine levels in the brain . Acetylcholine is a neurotransmitter that plays a significant role in memory and cognition .
Mode of Action
This compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic transmission .
Biochemical Pathways
The action of this compound primarily affects the cholinergic pathway. By inhibiting AChE, it increases acetylcholine levels, which can enhance cognitive function . .
Result of Action
The inhibition of AChE by this compound results in increased acetylcholine levels. This increase can potentially enhance cognitive function, particularly in conditions like Alzheimer’s disease where acetylcholine levels are typically reduced .
Biochemical Analysis
Biochemical Properties
For instance, some pyrimidine derivatives have been found to inhibit acetylcholinesterase, an enzyme crucial for nerve signal transmission .
Cellular Effects
Some related compounds have shown to inhibit the growth of certain cell types
Molecular Mechanism
Some related compounds have been found to inhibit acetylcholinesterase, suggesting a potential mechanism of action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-7-(4-phenylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyrazole derivative with a pyrimidine precursor in the presence of a base can yield the desired compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-7-(4-phenylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Phenyl-7-(4-phenylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-phenyl-2H-chromen-2-one: Exhibits antimicrobial activity.
7-(4-Methylpiperazin-1-yl)-5-pyrazolo[1,5-a]pyrimidine-3-carbonitrile: Demonstrates anticancer properties.
Uniqueness
3-Phenyl-7-(4-phenylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine stands out due to its unique combination of a pyrazolo[1,5-a]pyrimidine core with a phenylpiperazine moiety, which imparts distinct biological activities. Its potential as a multi-target drug makes it a valuable compound for further research and development.
Properties
IUPAC Name |
3-phenyl-7-(4-phenylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5/c1-2-9-21-18-24(29-16-14-28(15-17-29)22-12-7-4-8-13-22)30-25(27-21)23(19-26-30)20-10-5-3-6-11-20/h3-8,10-13,18-19H,2,9,14-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXADIWXXGHYMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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